![molecular formula C10H15N5O6 B12318787 [1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)

[1'-13C]Guanosine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

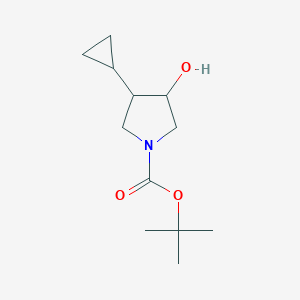

[1’-13C]Guanosine monohydrate: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 1’ position of the guanosine molecule. Guanosine is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]Guanosine monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through chemical synthesis or microbial fermentation. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Microbial fermentation is a common method for the industrial production of guanosine and its derivatives. This method involves the use of genetically engineered strains of microorganisms, such as Escherichia coli, to produce guanosine in large quantities. The fermentation process is optimized through metabolic engineering to increase the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: [1’-13C]Guanosine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize guanosine derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce guanosine derivatives.

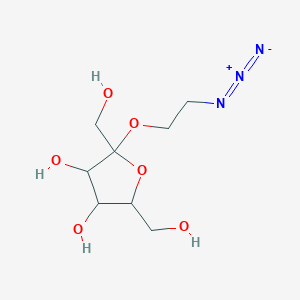

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can lead to the formation of guanine derivatives, while reduction can yield deoxyguanosine .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1’-13C]Guanosine monohydrate is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the metabolic pathways and interactions of guanosine and its derivatives .

Biology: In biological research, this compound is used to investigate the role of guanosine in cellular processes, such as signal transduction, protein synthesis, and cell division. It is also used to study the neuroprotective properties of guanosine in various models of neurotoxicity and neurological disorders .

Medicine: In medicine, [1’-13C]Guanosine monohydrate is used to develop and evaluate new therapeutic agents targeting guanosine-related pathways. It is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of guanosine-based drugs .

Industry: In the industrial sector, this compound is used in the production of food additives and pharmaceutical products. It is also employed in the development of supramolecular hydrogels for applications in tissue engineering, drug delivery, and biosensing .

Wirkmechanismus

The mechanism of action of [1’-13C]Guanosine monohydrate involves its incorporation into nucleic acids and participation in various cellular processes. Guanosine acts as a neuromodulator in the central nervous system, mediating cell growth, differentiation, and survival. It exerts protective effects by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function .

Molecular Targets and Pathways:

Adenosine Receptors: Guanosine interacts with adenosine receptors, particularly A1 and A2A receptors, to exert its neuromodulatory effects.

cAMP Pathway: Guanosine’s effects on cell proliferation are dependent on the cyclic AMP (cAMP) signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Guanosine-1’,2’,3’,4’,5’-13C5 Monohydrate: This compound is labeled with carbon-13 at multiple positions and is used for similar research applications.

Guanosine-1’,2’,3’,4’,5’-13C5 Monohydrate: Another variant with multiple carbon-13 labels, used in metabolic and environmental research.

Uniqueness: [1’-13C]Guanosine monohydrate is unique due to its specific labeling at the 1’ position, making it particularly useful for studying specific metabolic pathways and interactions involving the ribose moiety of guanosine. This targeted labeling provides more precise information compared to compounds labeled at multiple positions.

Eigenschaften

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)

![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)

![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)